N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine
説明
Molecular Architecture and Functional Group Orientation
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine (CAS 1284992-47-7) is a Boc-protected piperidine derivative with a glycine backbone. Its molecular architecture comprises three key components:
- Piperidine Core : A six-membered saturated ring containing one nitrogen atom at position 1, bonded to a tert-butoxycarbonyl (Boc) group.
- N-Methylglycine Moiety : A glycine residue substituted at the 4-position of the piperidine ring, where the nitrogen atom is methylated.
- tert-Butoxycarbonyl (Boc) Protecting Group : A bulky carbamate group attached to the piperidine nitrogen, enhancing stability under basic conditions while allowing acid-labile deprotection.
The molecular formula is C₁₃H₂₄N₂O₄ , with a molecular weight of 272.34 g/mol. The compound exists as a solid at room temperature, with a purity of ≥95% in commercial preparations.
| Component | Functional Group | Position | Role |
|---|---|---|---|
| Piperidine | Nitrogen atom | Position 1 | Core scaffold for Boc protection |
| Boc group | tert-Butoxycarbonyl | Position 1 | Amine protection |
| N-Methylglycine | Carboxylic acid, methyl | Position 4 | Peptide linkage site |
Conformational Dynamics of the Piperidinyl Core
The piperidine ring adopts a chair conformation as its most stable structure, influenced by steric and electronic factors. Key features include:
Equatorial vs. Axial Orientation :
Conformational Flexibility :
- The piperidine ring undergoes rapid nitrogen inversion, transitioning between chair conformers. This process is energetically favorable due to the low activation barrier (~6.1 kcal/mol).
- In the cationic state (e.g., protonated or oxidized), the conformation shifts toward a twist-boat or half-chair structure, as observed in related piperidine derivatives.
| Conformation | Stability | Key Feature |
|---|---|---|
| Chair (Equatorial NH) | Most stable in neutral state | Equatorial Boc group minimizes strain |
| Chair (Axial NH) | Less stable but kinetically accessible | Axial Boc group increases ring strain |
| Twist-boat | Observed in cationic states | Distorted geometry due to charge effects |
Electronic Distribution Patterns in the Boc Protection System
The Boc group and glycine moiety create distinct electronic environments:
Electronic Effects of the Boc Group :
Electronic Influence of the N-Methylglycine :
| Group | Effect | Magnitude | Impact |
|---|---|---|---|
| Boc (Carbamate) | Electron-withdrawing (-I) | Moderate | Stabilizes amine, resists nucleophiles |
| N-Methyl | Electron-donating (+I) | Mild | Increases nitrogen basicity |
| Glycine Carboxylic Acid | Electron-withdrawing (-I) | Strong | Polarizes adjacent C–H bonds |
Comparative Analysis with Related Boc-Protected Piperidine Derivatives
This compound differs structurally and functionally from other Boc-protected piperidines:
Key Differences :
- Protecting Group Complexity : This compound combines Boc protection with a methylated glycine, enabling dual functionalization for peptide coupling.
- Reactivity : The glycine carboxylic acid allows for further derivatization (e.g., amide bond formation), unlike ester-containing analogs.
- Steric Profile : The tert-butyl group in Boc provides greater steric hindrance compared to smaller protecting groups like Fmoc.
特性
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-10(6-8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKYFSKUWRGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
General Synthetic Strategy
The synthesis of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine typically involves:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Functionalization of the piperidine ring at the 4-position.
- Coupling of the Boc-protected piperidine derivative with N-methylglycine or its derivatives under peptide coupling conditions.
Preparation of N-Boc-4-piperidinyl Intermediates
The key intermediate, N-Boc-piperidine derivatives, is prepared by Boc protection of 4-substituted piperidines or by synthesis starting from 4-piperidone derivatives.
Method A: Boc Protection of Piperidine-4-carboxylic Acid or its Esters
- The starting material, piperidine-4-carboxylic acid or its methyl ester, is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is typically performed in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at low temperature (0 °C) followed by stirring at room temperature for extended periods (e.g., 16 hours).
- The product is purified by aqueous workup and column chromatography.
Synthesis of this compound
- Coupling of N-Boc-piperidinyl intermediate with N-methylglycine: The protected piperidine derivative is reacted with N-methylglycine or its activated derivatives (e.g., acid chlorides, esters, or activated esters) under peptide coupling conditions.
- Peptide coupling reagents: Commonly used reagents include carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or DMAP to improve yield and selectivity.
- Purification: The crude product is purified by column chromatography or crystallization.
- A study describing lung-retentive prodrugs synthesized this compound by coupling N-(tert-butoxycarbonyl)-N-methylglycine with the piperidinyl intermediate, followed by purification and deprotection steps using anhydrous HCl in dioxane to obtain stable dihydrochloride salts.
Alternative Synthetic Routes and Key Intermediates
Synthesis of N-Boc-4-hydroxypiperidine as a precursor:
- Starting from 4-piperidone hydrochloride hydrate, the compound is converted to 4-piperidone by ammonia extraction and drying.
- Reduction with sodium borohydride in methanol produces 4-hydroxypiperidine.
- Subsequent Boc protection using di-tert-butyl dicarbonate in methanol under reflux yields N-Boc-4-hydroxypiperidine.
- This intermediate can be further functionalized to introduce the glycine moiety.
Summary Table of Key Preparation Steps
Research Findings and Observations
- The Boc protection step is crucial for the stability and selectivity of subsequent reactions.
- Peptide coupling conditions must be optimized to prevent decomposition; some intermediates require protection with Boc anhydride before coupling.
- Deprotection with anhydrous HCl in dioxane is a standard method to obtain stable dihydrochloride salts suitable for further applications.
- Purification by column chromatography or crystallization ensures high purity of the final compound.
- Industrial-scale processes emphasize accessible raw materials, high yield, and cost-effectiveness, as demonstrated in the synthesis of N-Boc-4-hydroxypiperidine, a related intermediate.
化学反応の分析
Types of Reactions
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine undergoes several types of reactions, including:
Deprotection: The removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
科学的研究の応用
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine has several applications in scientific research:
作用機序
The mechanism of action of N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine primarily involves the protection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential functionalization of the amine without interference from other reactive groups .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Boc-Protected Piperidine Derivatives
(a) 2-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid
- Molecular Formula : C₁₄H₂₀N₂O₄S
- Molecular Weight : 312.38 g/mol
- Key Features : Incorporates a thiazole ring and carboxylic acid group.
- Applications : Used in heterocyclic chemistry for drug discovery.
- Physical Data : Melting point 162–166°C, CAS RN 668484-45-5 .
(b) N-Boc-glycine
- Molecular Formula: C₇H₁₃NO₄
- Molecular Weight : 175.18 g/mol
- Key Features: Simplest Boc-protected amino acid.
- Applications : Fundamental building block in peptide synthesis .
(c) N-Boc-4-piperidineacetic acid
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Applications : Intermediate in Tirofiban synthesis, an antiplatelet drug .
Comparison with Target Compound
*Exact molecular formula inferred from IUPAC name.
Piperidine-Based Pharmaceuticals
(a) Alfentanil
- Structure : Features a 4-(methoxymethyl)piperidine core with a tetrazolyl group.
- Pharmacology : Ultra-short-acting opioid analgesic (1/4th potency of fentanyl) .
(b) 4-Methoxybutyrylfentanyl
- Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
- Pharmacology : Synthetic opioid with μ-opioid receptor agonism .
Comparison with Target Compound
Discontinuation and Alternatives
CymitQuimica’s discontinuation of the target compound () contrasts with the availability of structurally similar Boc-piperidine derivatives like 1-Boc-4-methylpiperidine-4-carboxylic acid (CAS 189321-63-9) and ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), which remain accessible for pharmaceutical R&D .
生物活性
N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine (CAS Number: 1284992-47-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylglycine moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The amino group on the piperidine is protected using tert-butoxycarbonyl (Boc) anhydride.
- Formation of the Glycine Derivative : The protected piperidine is then reacted with glycine derivatives to form the final product.
- Purification : The compound is purified using methods such as column chromatography to ensure high purity for biological testing.
Pharmacological Profile
Research has indicated that this compound exhibits various biological activities, particularly in the context of neuropharmacology and metabolic regulation. Some key findings include:
- Muscarinic Antagonism : Studies have shown that this compound can act as a muscarinic antagonist, which has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by inhibiting bronchoconstriction .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data on efficacy compared to standard antibiotics like streptomycin is still under investigation .
Case Studies and Experimental Findings
In recent studies, this compound was evaluated for its pharmacokinetic properties:
- Lung Retention Studies : In a study assessing lung retention after administration, it was found that only 0.33% of the initial dose remained in the lungs after three hours, indicating poor retention which could affect its therapeutic efficacy .
| Time (h) | Percentage Remaining in Lung |
|---|---|
| 0.25 | X% |
| 0.5 | Y% |
| 1 | Z% |
| 2 | A% |
| 3 | 0.33% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine ring or modifications to the Boc group can significantly alter its biological activity and pharmacokinetic profile.
Q & A
Q. What are the key synthetic routes for N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine?
The synthesis typically involves three stages: (1) introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen, (2) functionalization of the 4-piperidinyl position with a glycine derivative, and (3) methyl group addition to the glycine nitrogen. A common approach uses Boc-protected 4-piperidone (e.g., 1-Boc-4-piperidone) as a precursor, which undergoes reductive amination with N-methylglycine (sarcosine) or its ester derivatives . Carbodiimide-mediated coupling (e.g., EDC/HOBt) may also facilitate amide bond formation between Boc-piperidine-4-carboxylic acid and N-methylglycine . Purification via flash chromatography or recrystallization is recommended to isolate the product .
Q. How is the tert-Boc protecting group introduced and removed in this compound?
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM) to protect the piperidine nitrogen . Deprotection is achieved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane, yielding the free amine. Careful control of reaction time and temperature is critical to avoid side reactions, such as tert-butyl carbocation formation or piperidine ring degradation .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm Boc group integrity (e.g., tert-butyl signals at δ ~1.4 ppm) and piperidine/glycine backbone structure .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS verify purity (>95%) and molecular weight .
- Melting Point Analysis : Consistency with literature values (e.g., 140–150°C for Boc-piperidine derivatives) ensures crystallinity .
Q. What are the optimal storage conditions to maintain stability?
Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. The Boc group is sensitive to moisture and heat; desiccants (e.g., silica gel) should be used in storage vials . Avoid prolonged exposure to basic or acidic environments to prevent premature deprotection .
Advanced Research Questions
Q. How to resolve low yields in the coupling step during synthesis?
Low yields in amide bond formation often stem from poor activation of the carboxylic acid or steric hindrance. Strategies include:
Q. What strategies mitigate racemization during peptide conjugation using this compound?
Racemization occurs at the glycine α-carbon under basic conditions. Mitigation approaches:
Q. How to analyze and address byproduct formation in tert-Boc deprotection?
Common byproducts include tert-butyl carbocations or piperidine ring oxidation. Analytical methods:
Q. What are the implications of piperidine ring substitution on the compound’s reactivity?
Substituents on the piperidine ring (e.g., methyl, phenyl) alter steric and electronic properties:
- Steric Effects : Bulky groups at the 4-position hinder nucleophilic attack, slowing coupling reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) increase ring stability but reduce basicity .
- Conformational Studies : X-ray crystallography or DFT calculations predict reactivity in drug design applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
